molecular formula C35H43Cl3N4O2 B560258 3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride

Cat. No.: B560258
M. Wt: 658.1 g/mol
InChI Key: HYPKKQPFHSNZBY-GXUZKUJRSA-N
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Description

SSR 146977 hydrochloride is a potent and selective antagonist of the neurokinin 3 receptor. It is known for its high affinity and selectivity towards the neurokinin 3 receptor, making it a valuable tool in scientific research. The compound is used primarily in the study of psychiatric disorders and airway inflammation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSR 146977 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the benzoyl group.
  • Addition of the dichlorophenyl group.
  • Final functionalization to form the hydrochloride salt.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of SSR 146977 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

SSR 146977 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

SSR 146977 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of neurokinin 3 receptor antagonists.

    Biology: Employed in cellular and molecular biology studies to investigate the role of neurokinin 3 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders and airway inflammation.

    Industry: Utilized in the development of new drugs targeting neurokinin 3 receptors

Comparison with Similar Compounds

Similar Compounds

    Osanetant: Another neurokinin 3 receptor antagonist with similar pharmacological properties.

    Talnetant: A compound with high affinity for the neurokinin 3 receptor, used in similar research applications.

Uniqueness

SSR 146977 hydrochloride stands out due to its high selectivity and potency towards the neurokinin 3 receptor. Its unique chemical structure and pharmacological profile make it a valuable tool in scientific research, particularly in the study of psychiatric disorders and airway inflammation .

Properties

IUPAC Name

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKKQPFHSNZBY-GXUZKUJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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